Cas no 1804039-43-7 (Ethyl 5-amino-2-bromophenylpropanoate)

Ethyl 5-amino-2-bromophenylpropanoate is a brominated aromatic ester with a reactive amino group, making it a versatile intermediate in organic synthesis. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing bromine substituent, enables selective functionalization, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The ethyl ester moiety enhances solubility in organic solvents, facilitating purification and downstream applications. This compound is valued in pharmaceutical and agrochemical research for constructing complex heterocycles or tailored aryl frameworks. Careful handling is recommended due to the potential reactivity of the bromine and amino groups under certain conditions.
Ethyl 5-amino-2-bromophenylpropanoate structure
1804039-43-7 structure
商品名:Ethyl 5-amino-2-bromophenylpropanoate
CAS番号:1804039-43-7
MF:C11H14BrNO2
メガワット:272.138362407684
CID:4793117

Ethyl 5-amino-2-bromophenylpropanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-amino-2-bromophenylpropanoate
    • インチ: 1S/C11H14BrNO2/c1-3-15-11(14)7(2)9-6-8(13)4-5-10(9)12/h4-7H,3,13H2,1-2H3
    • InChIKey: DERQHPVACONHSH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1C(C(=O)OCC)C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • トポロジー分子極性表面積: 52.3
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 5-amino-2-bromophenylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013023607-250mg
Ethyl 5-amino-2-bromophenylpropanoate
1804039-43-7 97%
250mg
504.00 USD 2021-05-31
Alichem
A013023607-1g
Ethyl 5-amino-2-bromophenylpropanoate
1804039-43-7 97%
1g
1,519.80 USD 2021-05-31
Alichem
A013023607-500mg
Ethyl 5-amino-2-bromophenylpropanoate
1804039-43-7 97%
500mg
855.75 USD 2021-05-31

Ethyl 5-amino-2-bromophenylpropanoate 関連文献

Ethyl 5-amino-2-bromophenylpropanoateに関する追加情報

Ethyl 5-amino-2-bromophenylpropanoate (CAS No. 1804039-43-7): A Comprehensive Overview in Modern Chemical Biology

Ethyl 5-amino-2-bromophenylpropanoate (CAS No. 1804039-43-7) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its brominated aromatic ring and amino-substituted side chain, presents a versatile platform for the development of novel pharmaceuticals and bioactive molecules. The CAS No. 1804039-43-7 identifier ensures precise chemical classification and facilitates accurate referencing in scientific literature and industrial applications.

The molecular structure of Ethyl 5-amino-2-bromophenylpropanoate comprises a phenyl ring substituted with a bromine atom at the 2-position and an amino group at the 5-position, linked to a propanoate ester moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of both electrophilic and nucleophilic sites allows for diverse functionalization strategies, enabling chemists to tailor the compound for specific biological targets.

In recent years, Ethyl 5-amino-2-bromophenylpropanoate has been explored as a key building block in the synthesis of bioactive peptides and small molecules. Its brominated aromatic ring serves as an excellent scaffold for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic systems. These reactions are widely employed in drug discovery to create novel analogs with enhanced pharmacological properties.

One of the most compelling aspects of Ethyl 5-amino-2-bromophenylpropanoate is its potential application in the development of targeted therapeutics. The amino group at the 5-position can be readily modified to form amides, hydrazides, or other derivatives that interact with biological macromolecules. For instance, researchers have utilized this compound to design inhibitors of kinases and other enzymes implicated in cancer progression. The bromine atom provides a handle for further functionalization via palladium-catalyzed reactions, allowing for the introduction of diverse substituents that modulate bioactivity.

The pharmaceutical industry has shown particular interest in Ethyl 5-amino-2-bromophenylpropanoate due to its role as a precursor in the synthesis of antiviral and anti-inflammatory agents. Recent studies have highlighted its utility in generating compounds that disrupt viral replication cycles by targeting essential enzymes or host factors. Additionally, the compound's ability to undergo selective modifications has led to the development of novel scaffolds for immunomodulatory drugs, which are critical in treating autoimmune diseases and enhancing vaccine efficacy.

From a synthetic chemistry perspective, Ethyl 5-amino-2-bromophenylpropanoate exemplifies the importance of versatile intermediates in streamlining drug discovery pipelines. Its compatibility with multiple reaction protocols enables rapid iteration and optimization, reducing the time required to transition from lead identification to clinical candidates. This efficiency is particularly valuable in industries where time-to-market is a critical factor.

The safety profile of Ethyl 5-amino-2-bromophenylpropanoate is another area of consideration that has been thoroughly investigated. While handling any chemical requires adherence to standard laboratory protocols, this compound has demonstrated reasonable stability under typical storage conditions. Its solubility characteristics also make it amenable to various formulation strategies, enhancing its applicability across different research and industrial settings.

In conclusion, Ethyl 5-amino-2-bromophenylpropanoate (CAS No. 1804039-43-7) represents a significant advancement in chemical biology and pharmaceutical chemistry. Its unique structural features offer unparalleled opportunities for innovation in drug design and molecular engineering. As research continues to uncover new applications for this compound, its role as a cornerstone intermediate is likely to expand further, driving progress across multiple disciplines.

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